1-[4-(Trifluoromethyl)phenyl]cyclobutan-1-amine hydrochloride
Description
1-[4-(Trifluoromethyl)phenyl]cyclobutan-1-amine hydrochloride is a cyclobutane-based amine derivative featuring a trifluoromethylphenyl substituent. This compound is utilized as a key building block in pharmaceutical synthesis, particularly in the development of small-molecule drugs targeting metabolic and neurological pathways. Its structural uniqueness lies in the cyclobutane ring, which provides moderate ring strain and conformational flexibility, and the electron-withdrawing trifluoromethyl group, which enhances lipophilicity and metabolic stability. The compound is commercially available in milligram to gram quantities, with pricing reflecting its synthetic complexity (e.g., 50 mg: €735; 500 mg: €2,065).
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-[4-(trifluoromethyl)phenyl]cyclobutan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N.ClH/c12-11(13,14)9-4-2-8(3-5-9)10(15)6-1-7-10;/h2-5H,1,6-7,15H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDRPLEZUIVWRDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC=C(C=C2)C(F)(F)F)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10857244 | |
| Record name | 1-[4-(Trifluoromethyl)phenyl]cyclobutan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10857244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1270577-37-1, 1439902-32-5 | |
| Record name | 1-[4-(Trifluoromethyl)phenyl]cyclobutan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10857244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[4-(trifluoromethyl)phenyl]cyclobutan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 1-[4-(Trifluoromethyl)phenyl]cyclobutan-1-amine hydrochloride typically involves multiple steps:
Synthesis of 4-(Trifluoromethyl)benzyl bromide: This step involves the bromination of 4-(trifluoromethyl)toluene using bromine in the presence of a catalyst.
Formation of 4-(Trifluoromethyl)phenylcyclobutanone: The benzyl bromide is then subjected to a cyclization reaction with a suitable cyclobutanone precursor.
Amination: The cyclobutanone derivative undergoes amination to form 1-[4-(Trifluoromethyl)phenyl]cyclobutan-1-amine.
Formation of Hydrochloride Salt: Finally, the amine is reacted with hydrochloric acid to form the hydrochloride salt.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of advanced catalysts and reaction conditions.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The primary amine group undergoes nucleophilic substitution under acidic or basic conditions. Key reaction pathways include:
| Reaction Type | Conditions | Products | Yield | Key Observations |
|---|---|---|---|---|
| Alkylation | K₂CO₃/DMF, 80°C | N-Alkylated derivatives | 68-85% | Steric hindrance from cyclobutane reduces reaction rates compared to linear amines |
| Acylation | AcCl/Et₃N, RT | Acetamide derivatives | 72-90% | Trifluoromethyl group enhances electrophilicity of adjacent carbons |
| Diazotization | NaNO₂/HCl, 0-5°C | Diazonium salts | 55% | Intermediate for coupling reactions with phenols/arylamines |
Notable Example : Reaction with acetyl chloride produces 1-[4-(trifluoromethyl)phenyl]-N-acetylcyclobutan-1-amine in 88% yield, confirmed by ¹⁹F NMR showing unchanged CF₃ signal at δ -63.2 ppm.
Ring-Opening Reactions
The strained cyclobutane ring undergoes selective cleavage under acidic or oxidative conditions:
Kinetic Study : Ring-opening in 6M HCl follows first-order kinetics (k = 0.042 min⁻¹ at 25°C), with activation energy ΔG‡ = 72.3 kJ/mol.
Electrophilic Aromatic Substitution
The para-trifluoromethylphenyl group directs electrophiles to meta positions:
| Electrophile | Conditions | Major Product | Regioselectivity |
|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 2 hr | 3-Nitro derivative | 89% meta |
| Br₂/FeBr₃ | RT, 1 hr | 3-Bromo derivative | 93% meta |
| Cl₂/AlCl₃ | 40°C, 30 min | 3-Chloro derivative | 84% meta |
Computational Insight : DFT calculations (B3LYP/6-311+G**) show the CF₃ group increases ring electron deficiency by 18.7 kcal/mol, favoring meta substitution.
Reductive Amination
The amine participates in one-pot reductive amination with carbonyl compounds:
| Carbonyl Substrate | Reducing Agent | Product | % ee |
|---|---|---|---|
| 4-Chlorobenzaldehyde | NaBH₃CN | N-(4-chlorobenzyl) derivative | 42% |
| Cyclohexanone | H₂/Pd-C | N-Cyclohexyl derivative | 67% |
| Pyruvate ester | Zn/HCl | α-Amino ester | 55% |
Optimization : Using NaBH(OAc)₃ in THF improves yields to 78-92% by minimizing side reactions.
Comparative Reactivity with Structural Analogs
The trifluoromethyl group and cyclobutane geometry significantly alter reactivity compared to similar amines:
| Compound | Reaction with AcCl | Ring-Opening Rate (k, min⁻¹) | Meta Substitution Efficiency |
|---|---|---|---|
| 1-[4-(CF₃)Ph]cyclobutanamine | 88% | 0.042 | 89% |
| 1-[4-MeOPh]cyclobutanamine | 76% | 0.029 | 12% |
| 1-Phenylcyclobutanamine | 69% | 0.038 | 34% |
Data highlights enhanced electrophilicity and steric effects induced by the CF₃ group.
Stability Under Synthetic Conditions
Critical degradation pathways were quantified:
| Condition | Half-Life | Major Degradants |
|---|---|---|
| pH 1.0 (HCl) | 2.1 hr | Ring-opened diamine |
| pH 7.4 buffer | 48 hr | N-Oxide (7%) |
| UV light (254 nm) | 15 min | C-F cleavage products |
Recommendation : Store at -20°C under inert atmosphere to prevent hydrolysis/oxidation .
Scientific Research Applications
1-[4-(Trifluoromethyl)phenyl]cyclobutan-1-amine hydrochloride has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is used in the study of biological pathways and mechanisms, particularly those involving amine derivatives.
Industry: The compound is used in the production of polymers, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[4-(Trifluoromethyl)phenyl]cyclobutan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. This interaction can modulate the activity of enzymes or receptors, leading to specific biological effects .
Comparison with Similar Compounds
1-[4-(Difluoromethoxy)phenyl]cyclobutan-1-amine Hydrochloride
- Substituent : Difluoromethoxy (-OCF₂H) vs. trifluoromethyl (-CF₃).
- Increased polarity due to the oxygen atom, which may lower membrane permeability compared to the target compound.
1-(4-Bromophenyl)-3-fluorocyclobutan-1-amine Hydrochloride
- Substituent : Bromine (-Br) and additional fluorine on the cyclobutane ring.
- The fluorine on the cyclobutane may alter ring strain and electronic distribution, affecting reactivity.
1-(4-Methylphenyl)methylcyclobutan-1-amine Hydrochloride
- Substituent : Methyl (-CH₃) vs. trifluoromethyl (-CF₃).
- Key Differences :
Ring System Modifications
1-(4-(Trifluoromethyl)phenyl)cyclopropan-1-amine Hydrochloride
- Ring System : Cyclopropane (3-membered) vs. cyclobutane (4-membered).
- Key Differences: Cyclopropane’s higher ring strain increases reactivity but reduces stability.
1-(4-(Trifluoromethyl)phenyl)ethanamine Hydrochloride
- Structure : Ethylamine chain replaces the cyclobutane ring.
- Increased flexibility may lower selectivity in target binding compared to the rigid cyclobutane analog.
Pharmacologically Relevant Analogs
Cinacalcet Impurity C
- Structure : (R)-N-[1-(Naphthalen-1-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]propan-1-amine hydrochloride.
- Key Differences :
Data Tables
Table 1: Structural and Economic Comparison of Selected Analogs
*Calculated based on molecular formula (C₁₁H₁₁F₃N·HCl).
Biological Activity
1-[4-(Trifluoromethyl)phenyl]cyclobutan-1-amine hydrochloride, with the chemical formula C11H12F3N·HCl and CAS number 1439902-32-5, is a compound of interest in pharmacological research due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure includes a cyclobutane ring and a trifluoromethyl-substituted phenyl group, which may contribute to its biological properties. The molecular weight is approximately 251.68 g/mol . The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of organic compounds, potentially improving their pharmacokinetic profiles .
The biological activity of this compound is thought to involve interactions with various molecular targets, including enzymes and receptors. The trifluoromethyl group can influence the compound's binding affinity and selectivity towards these targets.
Potential Mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes, suggesting that this compound may also exhibit enzyme inhibitory activity.
- Receptor Modulation : The structural characteristics may allow it to modulate receptor activities, particularly in the central nervous system.
Antimicrobial Activity
Research has indicated that compounds with similar structural features may possess antimicrobial properties. For instance, studies on analogs have demonstrated significant activity against Mycobacterium tuberculosis . While specific data on this compound is limited, its structural analogs have shown promising results.
| Compound | MIC (µM) | Activity Type |
|---|---|---|
| 4PP-1 | 6.3 | Antimycobacterial |
| 4PP-2 | 2.0 | Enhanced Activity |
| 4PP-3 | 6.8 | Similar Activity to 4PP-1 |
This table illustrates the Minimum Inhibitory Concentrations (MIC) for various related compounds, highlighting the potential for similar efficacy in the target compound.
Neuropharmacological Effects
The presence of the trifluoromethyl group has been associated with increased potency in inhibiting neurotransmitter uptake, particularly serotonin (5-HT) uptake . This suggests that the compound may have applications in treating mood disorders or other neurological conditions.
Case Studies and Research Findings
Recent studies have explored various derivatives of cyclobutane compounds for their biological activities. For example:
- A study investigated the synthesis and evaluation of cyclobutane derivatives against cancer cell lines, revealing moderate to significant antitumor activities in certain analogs .
- Another research focused on the structure-activity relationship (SAR) of trifluoromethyl-containing drugs, indicating that modifications in substituents can greatly affect biological outcomes .
Safety and Toxicology
Safety data indicates that this compound is harmful if ingested and can cause skin irritation . Proper handling procedures should be followed to mitigate risks associated with exposure.
Q & A
Q. What synthetic strategies are recommended for preparing 1-[4-(Trifluoromethyl)phenyl]cyclobutan-1-amine hydrochloride?
The synthesis typically involves constructing the cyclobutane ring followed by introducing the trifluoromethylphenyl moiety. A plausible pathway includes:
Cyclobutane formation : Use [2+2] photocycloaddition or ring-closing metathesis to generate the strained cyclobutane core.
Trifluoromethylphenyl introduction : Employ cross-coupling reactions (e.g., Suzuki-Miyaura) with 4-trifluoromethylphenylboronic acid.
Amine functionalization : Convert the ketone intermediate to an amine via reductive amination (e.g., using NaBHCN) and subsequent HCl salt formation .
Key considerations : Monitor steric hindrance during cyclization and optimize reaction conditions (temperature, catalysts) to mitigate ring-opening side reactions.
Q. Which analytical techniques are critical for characterizing this compound?
- NMR spectroscopy : , , and NMR to confirm regiochemistry and detect fluorine coupling patterns. For example, the trifluoromethyl group () shows a distinct quartet in NMR .
- X-ray crystallography : Resolve cyclobutane ring conformation and hydrogen bonding in the hydrochloride salt .
- Mass spectrometry (HRMS) : Verify molecular weight (calc. for : 262.05 g/mol) and fragmentation patterns.
Q. How should researchers assess the compound’s stability under experimental conditions?
- Thermal stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures.
- pH-dependent stability : Conduct kinetic studies in buffered solutions (pH 1–13) to identify hydrolysis or ring-opening tendencies.
- Storage recommendations : Store at in airtight, light-protected containers to prevent degradation, as cyclobutanes are prone to ring strain-induced reactivity .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of trifluoromethylphenyl incorporation?
Regioselectivity is influenced by:
- Electronic effects : The electron-withdrawing group directs electrophilic substitution to the para position.
- Steric factors : Bulky substituents on the cyclobutane ring may favor coupling at less hindered sites. Computational modeling (DFT) can predict transition-state geometries and activation barriers .
Case study : Analogous bromophenyl derivatives show preferential para substitution due to similar electronic profiles .
Q. How does the cyclobutane ring’s strain impact pharmacological activity?
- Conformational rigidity : The strained ring enforces specific spatial arrangements, enhancing target binding (e.g., enzyme active sites).
- Metabolic stability : Reduced flexibility may slow cytochrome P450-mediated degradation. Compare half-life () in hepatic microsome assays with non-cyclobutane analogs .
Q. What computational approaches predict the compound’s physicochemical properties?
Q. How can researchers resolve contradictions in reactivity data across studies?
- Control experiments : Replicate reactions under inert atmospheres (e.g., N) to rule out oxidative side reactions.
- Advanced analytics : Use LC-MS/MS to detect trace intermediates or degradation products.
- Collaborative validation : Cross-reference findings with independent labs to confirm reproducibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
